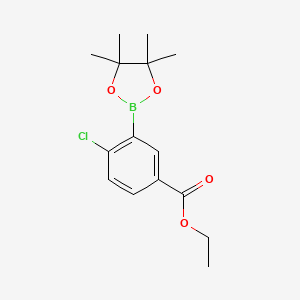
(4-Bromo-2-fluoro-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-3-methoxyphenyl)methanol, also known as 4-Bromo-2-fluoro-3-methoxyphenol, is an aromatic compound belonging to the class of phenols. It is a white crystalline solid with a molecular formula of C8H7BrFO2 and a molecular weight of 247.03 g/mol. 4-Bromo-2-fluoro-3-methoxyphenol is a versatile compound with a wide range of applications in organic synthesis, catalysis, and analytical chemistry. This compound is used as a starting material in the synthesis of various compounds and has been utilized in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antifungals.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methoxyphenyl)methanoluoro-3-methoxyphenol is a useful starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It is a versatile compound that can be used in a variety of reactions, including nucleophilic aromatic substitution, oxidation, and halogenation reactions. Additionally, this compound has been used in the synthesis of several drugs, including anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of various agrochemicals, such as herbicides and insecticides.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to have significant biological activity . They have been used in the development of new antibacterial agents and have shown diverse biological activities .
Mode of Action
For instance, benzimidazole and indole derivatives have been found to interact with key functional proteins in bacterial cell division .
Biochemical Pathways
Related compounds have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been found to have significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The main advantage of using (4-Bromo-2-fluoro-3-methoxyphenyl)methanoluoro-3-methoxyphenol in laboratory experiments is that it is a versatile compound that can be used in a variety of reactions. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not well understood and further research is needed to determine the exact biochemical and physiological effects of this compound.
Future Directions
Future research should focus on determining the exact mechanism of action of (4-Bromo-2-fluoro-3-methoxyphenyl)methanoluoro-3-methoxyphenol and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of this compound in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Finally, research should be conducted to explore the potential of this compound as a catalyst in various reactions.
Synthesis Methods
The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)methanoluoro-3-methoxyphenol is achieved through the reaction of 4-bromo-2-fluoroanisole with methanol in the presence of a strong base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an inert atmosphere and at a temperature ranging from 80-100°C. The reaction is complete when the desired compound is isolated in high yields.
properties
IUPAC Name |
(4-bromo-2-fluoro-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQDDSTECDIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














